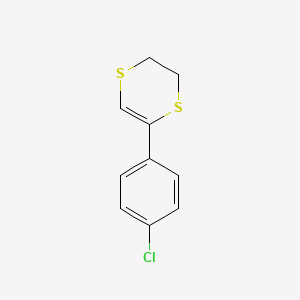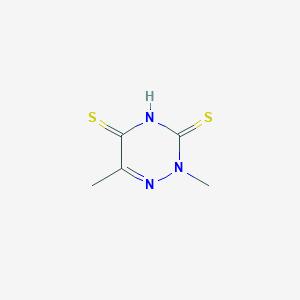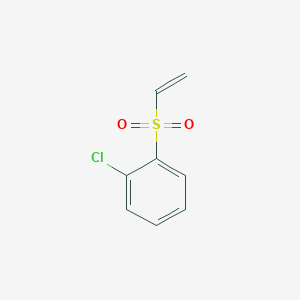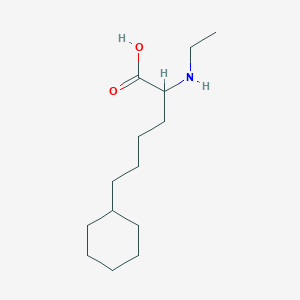![molecular formula C13H15ClO5 B14732269 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate CAS No. 5462-20-4](/img/structure/B14732269.png)
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-chloro-2-methylphenoxyacetic acid+methanolacid catalystMethyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: 4-chloro-2-methylphenoxyethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways. The chloro-substituted phenoxy group can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A closely related compound with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with applications in agriculture.
Methyl 4-chloro-2-methylphenoxyacetate: A structural isomer with different chemical properties.
Uniqueness
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its chloro-substituted phenoxy group enhances its stability and effectiveness in various applications.
Propriétés
Numéro CAS |
5462-20-4 |
|---|---|
Formule moléculaire |
C13H15ClO5 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
methyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]oxypropanoate |
InChI |
InChI=1S/C13H15ClO5/c1-8-6-10(14)4-5-11(8)18-7-12(15)19-9(2)13(16)17-3/h4-6,9H,7H2,1-3H3 |
Clé InChI |
PWMZIQHYRCKMIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)



![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)

